Parmodulin 2

Description

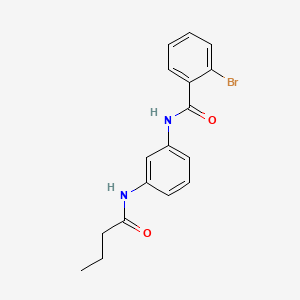

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-[3-(butanoylamino)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O2/c1-2-6-16(21)19-12-7-5-8-13(11-12)20-17(22)14-9-3-4-10-15(14)18/h3-5,7-11H,2,6H2,1H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOVLSMXPWPCFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359961 | |

| Record name | 2-Bromo-N-(3-butyramidophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423735-93-7 | |

| Record name | 2-Bromo-N-(3-butyramidophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 423735-93-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Parmodulin 2 (ML161): A Technical Guide to its Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of Parmodulin 2, also known as ML161, a potent and selective allosteric inhibitor of Protease-Activated Receptor 1 (PAR1). Identified through high-throughput screening, this compound represents a significant tool in the study of PAR1 signaling and a promising lead for the development of novel antithrombotic therapies.[1][2] This guide details its discovery, mechanism of action, and the key experimental protocols used for its characterization, presenting quantitative data and process diagrams to facilitate understanding and replication.

Discovery and Chemical Properties

This compound (ML161) was identified from a high-throughput screen of over 300,000 compounds in the NIH Molecular Libraries collection.[1] The screen aimed to find inhibitors of PAR1-mediated dense granule release in platelets, a key event in thrombus formation.[1] this compound emerged from a 1,3-diaminobenzene scaffold and was optimized through structure-activity relationship (SAR) studies to enhance potency and plasma stability.[1]

-

Chemical Name: 2-Bromo-N-[3-[(1-oxobutyl)amino]phenyl]benzamide

-

Synonyms: ML161, this compound

-

Molecular Formula: C₁₇H₁₇BrN₂O₂

-

Molecular Weight: 361.23 g/mol

-

CAS Number: 423735-93-7

Synthesis Process

This compound was synthesized at the Broad Institute as part of the NIH Molecular Libraries Program.[3] While detailed, step-by-step synthesis protocols are not available in the public literature, its structure consists of a 1,3-diaminobenzene core with a 2-bromobenzamide group at one amine and a butanoylamide group at the other. The synthesis would logically involve the acylation of 3-aminoaniline as a key step.

Mechanism of Action: Allosteric Inhibition of PAR1

This compound functions as a potent, non-competitive, and reversible allosteric inhibitor of PAR1.[2] Unlike orthosteric antagonists like vorapaxar, which bind to the ligand-binding site, parmodulins act at the cytosolic face of the receptor.[4] This allosteric modulation results in "biased signaling."

Specifically, this compound selectively inhibits Gαq-mediated signaling downstream of PAR1 activation. This blockade prevents key platelet activation events such as intracellular calcium mobilization and aggregation.[2] However, it does not appear to inhibit Gα12/13-mediated pathways, which are responsible for platelet shape change.[2] This selective inhibition may contribute to a better safety profile, potentially reducing the bleeding risks associated with broad PAR1 antagonists.

Caption: PAR1 signaling pathway and site of this compound inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for this compound (ML161).

| Parameter | Value | Assay/Model | Reference |

| IC₅₀ vs PAR1 | 0.26 µM | P-selectin Expression (Human Platelets) | MedChemExpress.com |

| IC₅₀ vs PAR1 | 300 nM | Platelet Activation (Dense Granule Release) | researchgate.net |

| In Vivo Efficacy | 73% Inhibition (AUC) | Laser-Induced Thrombosis (Mouse) | MedChemExpress.com |

| In Vivo Dose | 5 mg/kg (IV) | Laser-Induced Thrombosis (Mouse) | MedChemExpress.com |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

In Vitro P-Selectin Expression Assay

This flow cytometry-based assay quantifies platelet activation by measuring the surface expression of P-selectin (CD62P), a protein translocated from α-granules to the platelet surface upon activation.

Methodology:

-

Platelet Preparation: Isolate human platelets from whole blood by centrifugation to obtain platelet-rich plasma (PRP). Wash platelets in a suitable buffer (e.g., modified HEPES-Tyrodes buffer) to remove plasma components.

-

Compound Incubation: Incubate washed platelets with varying concentrations of this compound or vehicle control (e.g., DMSO) for a defined period (e.g., 30 minutes) at 37°C.

-

Agonist Stimulation: Stimulate platelets with a PAR1 agonist, such as thrombin or SFLLRN, to induce activation.

-

Antibody Staining: Add a fluorescently-labeled anti-P-selectin (anti-CD62P) antibody and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the platelet population using a flow cytometer to measure the fluorescence intensity, which corresponds to the level of P-selectin expression.

-

Data Analysis: Calculate the percentage of P-selectin positive platelets or the mean fluorescence intensity and plot against the inhibitor concentration to determine the IC₅₀.

Caption: Workflow for the P-Selectin Expression Assay.

In Vitro Platelet Aggregation Assay

This assay measures the ability of an inhibitor to prevent platelet clumping (aggregation) in response to an agonist, typically by monitoring changes in light transmittance through a platelet suspension.

Methodology:

-

Platelet Preparation: Prepare washed human platelets as described in the P-selectin assay.

-

Compound Incubation: Pre-incubate the platelet suspension with this compound or vehicle for 30 minutes at 37°C.

-

Aggregometry: Place the platelet suspension in a cuvette within a platelet aggregometer, which maintains the temperature at 37°C and stirs the sample.

-

Agonist Addition: Add a PAR1 agonist (e.g., 2-3 µM SFLLRN) to initiate aggregation.

-

Data Acquisition: Record the change in light transmittance over time. As platelets aggregate, the suspension becomes clearer, increasing light transmittance. Unstimulated platelets are set to 0% transmittance, and buffer alone is 100%.

-

Data Analysis: Determine the maximum percentage of aggregation for each concentration of this compound and calculate the IC₅₀.

Caption: Workflow for the Platelet Aggregation Assay.

Intracellular Calcium (Ca²⁺) Mobilization Assay

This assay measures the increase in intracellular free calcium concentration following receptor activation, a key signaling event downstream of Gαq coupling.

Methodology:

-

Cell Culture: Plate adherent endothelial cells (e.g., HUVECs) or PAR1-expressing cell lines (e.g., COS-7, HEK293) in multiwell plates.

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a suitable buffer for 30-60 minutes at 37°C. Intracellular esterases cleave the AM ester, trapping the dye inside the cells.

-

Compound Incubation: Wash the cells and incubate with various concentrations of this compound or vehicle control.

-

Fluorescence Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR®). Measure the baseline fluorescence.

-

Agonist Injection: Inject a PAR1 agonist (e.g., SFLLRN) into the wells and immediately begin recording fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular Ca²⁺. Calculate the peak fluorescence response for each inhibitor concentration to determine the IC₅₀.

Caption: Workflow for the Intracellular Calcium Mobilization Assay.

In Vivo Laser-Induced Cremaster Arteriole Thrombosis Model

This intravital microscopy model allows for the real-time visualization and quantification of thrombus formation in live animals following a controlled vascular injury.

Methodology:

-

Animal Preparation: Anesthetize a mouse (e.g., C57BL/6J) and surgically exteriorize the cremaster muscle for visualization under a microscope.

-

Compound Administration: Administer this compound (e.g., 5 mg/kg) or vehicle control intravenously via a jugular vein cannula.

-

Platelet Labeling: Inject a fluorescently-labeled anti-platelet antibody (e.g., DyLight 647-conjugated anti-GP1bβ) to visualize platelets.

-

Vessel Injury: Identify a cremaster arteriole (30-50 µm diameter) and induce a standardized injury using a focused laser pulse.

-

Image Acquisition: Record fluorescence video of the injury site for a set period (e.g., 5-10 minutes) to capture platelet accumulation and thrombus formation.

-

Data Analysis: Quantify the fluorescence intensity of the developing thrombus over time. Calculate the area under the curve (AUC) to represent total platelet accumulation and compare between treated and control groups.

Caption: Workflow for the In Vivo Laser-Induced Thrombosis Model.

Conclusion

This compound (ML161) is a well-characterized small molecule that serves as a critical tool for investigating PAR1 biology. Its unique mechanism as a biased allosteric inhibitor differentiates it from traditional orthosteric antagonists and provides a valuable pharmacological probe for dissecting G-protein signaling pathways. The demonstrated in vivo efficacy in preclinical models of thrombosis, coupled with a potentially favorable safety profile, underscores its importance as a lead compound for the development of next-generation antiplatelet therapies. The detailed protocols and data presented in this guide are intended to support further research and development in this promising area.

References

- 1. Discovery of 1,3-Diaminobenzenes as Selective Inhibitors of Platelet Activation at the PAR1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. patents.justia.com [patents.justia.com]

- 4. US10011637B2 - Ultra-pure agonists of guanylate cyclase C, method of making and using same - Google Patents [patents.google.com]

The Structure-Activity Relationship of Parmodulin 2 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parmodulin 2 (also known as ML161) is a pioneering allosteric inhibitor of the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor critically involved in thrombosis and inflammation.[1] Unlike orthosteric antagonists that block the ligand-binding site, parmodulins target the cytosolic face of PAR1, leading to biased antagonism. This unique mechanism of action allows for the selective inhibition of Gαq-mediated signaling, which is responsible for platelet aggregation and pro-inflammatory responses, while sparing other pathways like those mediated by Gα12/13 and β-arrestin, which can be cytoprotective.[2][3][4] This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of this compound analogs, detailing quantitative data, experimental protocols, and the underlying signaling pathways.

Data Presentation: Structure-Activity Relationship of this compound Analogs

The following table summarizes the structure and PAR1 inhibitory activity of this compound and its key analogs. The inhibitory activity is presented as the IC50 value, which is the concentration of the compound required to inhibit 50% of the PAR1-mediated intracellular calcium mobilization, a downstream effect of Gαq activation.

| Compound | Structure | R Group | IC50 (µM) of PAR1 Inhibition |

| This compound (ML161) | H | 0.26[1] | |

| NRD-21 | Oxazole | Sub-micromolar[5][6] | |

| NRD-23 | Oxazole with substitution | Less than 75% inhibition at 10 µM | |

| RR-90 | Aniline | Data not available in this format |

Note: The chemical structures are simplified representations. For detailed chemical information, please refer to the cited literature.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is fundamental for determining the inhibitory activity of this compound analogs on the PAR1-Gαq signaling pathway.[4][7]

Objective: To measure the ability of test compounds to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a PAR1 agonist.

Materials:

-

EA.hy926 endothelial cells (or other cells endogenously expressing PAR1)

-

Black, clear-bottom 96-well plates

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

PAR1 agonist (e.g., SFLLRN-NH2 or Thrombin)

-

Test compounds (this compound analogs)

-

Automated fluorometric plate reader

Procedure:

-

Cell Seeding: Seed EA.hy926 cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluence overnight.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the cell culture medium and add the Fluo-4 AM loading buffer to each well.

-

Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.

-

-

Compound Incubation:

-

Wash the cells with HBSS to remove excess dye.

-

Add solutions of the test compounds at various concentrations to the wells.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorometric plate reader.

-

Establish a stable baseline fluorescence reading.

-

Inject the PAR1 agonist into the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

The percent inhibition for each compound concentration is calculated relative to the control (agonist alone).

-

IC50 values are determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Platelet Aggregation Assay

This assay assesses the functional consequence of PAR1 inhibition on platelet function.

Objective: To measure the ability of test compounds to inhibit platelet aggregation induced by a PAR1 agonist.

Materials:

-

Human platelet-rich plasma (PRP)

-

Platelet aggregometer

-

PAR1 agonist (e.g., SFLLRN-NH2 or Thrombin)

-

Test compounds (this compound analogs)

-

Saline

Procedure:

-

PRP Preparation: Obtain fresh human blood collected in sodium citrate. Centrifuge the blood at a low speed to separate the PRP.

-

Assay Setup:

-

Pipette a known volume of PRP into the aggregometer cuvettes.

-

Add a magnetic stir bar to each cuvette.

-

Place the cuvettes in the heating block of the aggregometer to maintain the temperature at 37°C.

-

-

Compound Incubation:

-

Add the test compounds at various concentrations to the PRP and incubate for a short period (e.g., 2-5 minutes) while stirring.

-

-

Induction of Aggregation:

-

Add the PAR1 agonist to induce platelet aggregation.

-

The aggregometer will record the change in light transmittance as the platelets aggregate.

-

-

Data Analysis:

-

The extent of platelet aggregation is measured as the maximum change in light transmittance.

-

The percent inhibition of aggregation is calculated for each compound concentration relative to the control (agonist alone).

-

IC50 values can be determined from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

PAR1 Signaling Pathway

Protease-Activated Receptor 1 (PAR1) can be activated by proteases like thrombin, leading to the cleavage of its N-terminus and the exposure of a tethered ligand that auto-activates the receptor. This activation triggers downstream signaling through multiple G-protein pathways and β-arrestin. This compound and its analogs are biased allosteric inhibitors that specifically interfere with the Gαq pathway.

Caption: PAR1 signaling pathways and the inhibitory effect of this compound analogs.

Experimental Workflow for Screening this compound Analogs

The following diagram illustrates a typical workflow for the screening and characterization of novel this compound analogs.

Caption: A typical experimental workflow for the discovery of novel this compound analogs.

Conclusion

The development of this compound and its analogs represents a significant advancement in the field of PAR1-targeted therapies. Their unique allosteric and biased mode of action offers the potential for potent anti-thrombotic and anti-inflammatory effects with an improved safety profile compared to traditional orthosteric antagonists. The structure-activity relationships explored to date, particularly the development of analogs like NRD-21 with improved drug-like properties, highlight the therapeutic promise of this class of compounds.[5][6] Further research focusing on the optimization of pharmacokinetic and pharmacodynamic properties will be crucial in translating these promising preclinical findings into clinical applications. This guide provides a foundational understanding for researchers and drug developers to build upon in the quest for novel and effective parmodulin-based therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protease-activated Receptor-1 (PAR1) Acts via a Novel Gα13-Dishevelled Axis to Stabilize β-Catenin Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. "The Parmodulin NRD-21 is an Allosteric Inhibitor of PAR1 Gq Signaling " by Disha M. Gandhi, Ricardo Rosas Jr. et al. [epublications.marquette.edu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Parmodulin 2: A Biased Allosteric Modulator of Protease-Activated Receptor 1 (PAR1)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 1 (PAR1), a G protein-coupled receptor (GPCR), is a critical mediator of thrombosis and inflammation. Its activation by proteases such as thrombin plays a central role in platelet activation and endothelial cell responses. Traditional PAR1 antagonists, like vorapaxar, act as orthosteric inhibitors, blocking all downstream signaling pathways. While effective in preventing thrombotic events, this complete inhibition can be associated with an increased risk of bleeding.

Parmodulin 2 (also known as ML161) represents a novel class of PAR1 modulators that act allosterically to induce biased signaling. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Mechanism of Action: Biased Signaling at PAR1

PAR1 activation can lead to distinct downstream signaling cascades depending on the activating protease. Thrombin, the canonical agonist, cleaves PAR1 at Arg41, exposing a tethered ligand that activates signaling through Gαq and Gα12/13, leading to pro-thrombotic and pro-inflammatory responses. In contrast, activated protein C (aPC) cleaves PAR1 at a different site, Arg46, which preferentially activates cytoprotective pathways, largely mediated by β-arrestin scaffolding.

This compound functions as a biased allosteric modulator of PAR1. It selectively inhibits Gαq-mediated signaling while preserving or even promoting the cytoprotective pathways associated with β-arrestin. This biased modulation offers the therapeutic potential of inhibiting detrimental pro-thrombotic and pro-inflammatory responses without compromising the beneficial cytoprotective effects of PAR1 signaling.

Data Presentation

Table 1: Inhibitory Activity of this compound on PAR1-Mediated Pro-thrombotic and Pro-inflammatory Signaling

| Assay | Cell Type | Agonist | Endpoint | IC50 of this compound | Reference |

| P-selectin Expression | Platelets | SFLLRN | P-selectin surface expression | 0.26 µM | [1][2] |

| Platelet Aggregation | Platelets | Thrombin-Tethered Ligand Peptide | Aggregation | 7 ± 1 µM | [3] |

| Endothelial Barrier Disruption | Endothelial Cells | Thrombin | Decrease in Transendothelial Electrical Resistance (TEER) | 2 ± 1 µM | [3] |

| Calcium Mobilization | Endothelial Cells | SFLLRN | Intracellular Ca2+ influx | ~3 µM | [4] |

Table 2: Cytoprotective Activity of this compound

| Assay | Cell Type | Challenge | Endpoint | Effect of this compound | Reference |

| Apoptosis Protection | HUVECs | TNF-α, Thrombin, Staurosporine | Apoptosis | Protective effect observed | [5] |

| Anti-inflammatory Signaling | HUVECs | TNF-α | NF-κB activation | Inhibition of NF-κB activation | [5] |

| Akt Phosphorylation | HUVECs | - | Akt phosphorylation at Ser473 | Stimulation of Akt phosphorylation | [6] |

Note: Specific EC50 values for the cytoprotective effects of this compound are not extensively reported in the currently available literature. The table reflects the qualitative observations of its protective and signaling activities in these pathways.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is adapted from standard methods for assessing platelet function.[7][8][9][10]

Objective: To measure the effect of this compound on agonist-induced platelet aggregation.

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

PAR1 agonist (e.g., SFLLRN or Thrombin-Tethered Ligand Peptide).

-

This compound.

-

Saline or appropriate vehicle control.

-

Light Transmission Aggregometer.

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

-

-

Platelet Count Adjustment:

-

Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

-

-

Assay Performance:

-

Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar.

-

Blank the aggregometer with a cuvette containing 450 µL of PPP.

-

Add 50 µL of this compound at various concentrations (or vehicle control) to the PRP and incubate for 10 minutes at 37°C with stirring.

-

Initiate platelet aggregation by adding a specific concentration of the PAR1 agonist.

-

Record the change in light transmission for at least 5 minutes.

-

-

Data Analysis:

-

The extent of aggregation is measured as the maximum percentage change in light transmission from baseline.

-

Calculate the IC50 of this compound by plotting the percentage of inhibition against the log concentration of this compound.

-

Endothelial Barrier Function Assay (Transendothelial Electrical Resistance - TEER)

This protocol is based on established methods for measuring endothelial barrier integrity.[11][12][13][14][15]

Objective: To determine the effect of this compound on thrombin-induced disruption of endothelial barrier function.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Transwell inserts (e.g., 0.4 µm pore size).

-

Endothelial cell growth medium.

-

Thrombin.

-

This compound.

-

EVOM (Epithelial Volt-Ohm Meter) with "chopstick" electrodes.

Procedure:

-

Cell Culture:

-

Seed HUVECs onto fibronectin-coated Transwell inserts and culture until a confluent monolayer is formed.

-

-

TEER Measurement:

-

Equilibrate the EVOM electrodes in sterile saline.

-

Measure the baseline TEER of the HUVEC monolayer.

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes.

-

Add thrombin to the apical chamber of the Transwell to induce barrier disruption.

-

Measure TEER at various time points after thrombin addition.

-

-

Data Analysis:

-

Calculate the change in TEER relative to the baseline.

-

Determine the IC50 of this compound for the inhibition of thrombin-induced TEER decrease.

-

Quantitative Phosphoproteomics (SILAC-based)

This protocol provides a general workflow for a Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based phosphoproteomics experiment to dissect PAR1 signaling.[3][16][17][18]

Objective: To identify and quantify changes in protein phosphorylation downstream of PAR1 activation in the presence and absence of this compound.

Materials:

-

Endothelial cells.

-

SILAC-compatible cell culture medium and heavy/light amino acids (e.g., 13C6-Arginine and 13C6-Lysine).

-

PAR1 agonist (e.g., Thrombin).

-

This compound.

-

Lysis buffer with phosphatase and protease inhibitors.

-

Trypsin.

-

Phosphopeptide enrichment kit (e.g., TiO2-based).

-

High-resolution mass spectrometer.

Procedure:

-

SILAC Labeling:

-

Culture endothelial cells for at least 6 doublings in "light" or "heavy" SILAC medium.

-

-

Cell Treatment and Lysis:

-

Starve cells and then treat with vehicle, thrombin, or thrombin in the presence of this compound for various time points.

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

-

Protein Digestion and Peptide Preparation:

-

Combine equal amounts of protein from "light" and "heavy" labeled cell lysates.

-

Reduce, alkylate, and digest the proteins with trypsin.

-

-

Phosphopeptide Enrichment:

-

Enrich for phosphopeptides using a TiO2-based method.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the enriched phosphopeptides by LC-MS/MS.

-

Identify and quantify the relative abundance of phosphopeptides using appropriate software (e.g., MaxQuant).

-

Perform bioinformatics analysis to identify regulated pathways.

-

Visualizations

Signaling Pathways

Caption: PAR1 Signaling Pathways.

Caption: Key Experimental Workflows.

Caption: Biased Modulation of PAR1.

Conclusion

This compound represents a promising therapeutic agent that leverages the concept of biased agonism to selectively modulate PAR1 signaling. By inhibiting the pro-thrombotic and pro-inflammatory Gαq pathway while preserving the cytoprotective β-arrestin pathway, this compound offers a more nuanced approach to PAR1-targeted therapy compared to traditional orthosteric antagonists. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the complex signaling networks involved. Further research into the quantitative aspects of its cytoprotective signaling and its in vivo efficacy will be crucial for its continued development as a novel therapeutic agent.

References

- 1. pnas.org [pnas.org]

- 2. Protease Activated Receptor-1 (PAR-1) Mediated Platelet Aggregation is Dependant on Clopidogrel Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cellqart.com [cellqart.com]

- 7. medicine.umich.edu [medicine.umich.edu]

- 8. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rarediseasesjournal.com [rarediseasesjournal.com]

- 10. What is TEER? | Axion Biosystems [axionbiosystems.com]

- 11. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proteomic analysis of the downstream signaling network of PARP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 14. Exploring G protein-coupled receptor signaling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SILAC-Based Temporal Phosphoproteomics | Springer Nature Experiments [experiments.springernature.com]

- 16. Paradigm of Biased PAR1 (Protease-Activated Receptor-1) Activation and Inhibition in Endothelial Cells Dissected by Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PXD004264 - Paradigm of biased PAR1 activation and inhibition in endothelial cells dissected by phosphoproteomics - OmicsDI [omicsdi.org]

- 18. Protocol for the processing and downstream analysis of phosphoproteomic data with PhosR - PMC [pmc.ncbi.nlm.nih.gov]

The Cytoprotective Effects of Parmodulin 2: A Technical Guide

An In-depth Examination of a Novel PAR1 Allosteric Modulator

This technical guide provides a comprehensive overview of the cytoprotective effects of Parmodulin 2 (also known as ML161), a selective, reversible, allosteric inhibitor of Protease-Activated Receptor 1 (PAR1).[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document details the mechanism of action, quantitative efficacy, and key experimental protocols for evaluating this compound. This compound represents a significant advancement in targeting PAR1, offering a unique "biased signaling" approach that separates the receptor's pro-inflammatory and cytoprotective pathways.[4][5]

Core Mechanism of Action: Biased Antagonism of PAR1

This compound acts as a negative allosteric modulator that binds to the cytosolic face of the PAR1 G-protein coupled receptor (GPCR).[1][5] This intracellular binding site allows it to selectively inhibit PAR1 signaling mediated by the Gαq protein, which is responsible for pro-inflammatory and pro-thrombotic responses like calcium mobilization and platelet aggregation.[1][5][6]

Crucially, this compound does not block, and may even promote, the cytoprotective signaling pathways associated with PAR1 activation by Activated Protein C (APC).[4][5][7] This beneficial signaling is believed to be mediated through Gβγ subunits and leads to anti-inflammatory and anti-apoptotic effects in endothelial cells.[1][8] This ability to selectively block detrimental signaling while preserving beneficial pathways is the hallmark of this compound's therapeutic potential.[4][5]

Quantitative Data Summary

The cytoprotective and anti-thrombotic efficacy of this compound has been quantified across various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Assay System | Agonist | Value | Reference |

| IC₅₀ | PAR1 Inhibition | SFLLRN | 0.26 µM | [2][3][9] |

| Inhibition | Pro-inflammatory Signaling | - | Effective at 10 µM | [2] |

| Inhibition | Ca²⁺ Flux | SFLLRN (5 µM) | Dose-dependent | [5] |

| Inhibition | P-selectin Expression | Thrombin | Dose-dependent | [3] |

Table 2: In Vivo Efficacy and Effects of this compound

| Model | Parameter Measured | Dosage | Result | Reference |

| Murine Thrombosis | Platelet Thrombus Formation (AUC) | 5 mg/kg (IV) | 73% Inhibition | [2][5] |

| Sickle Cell Mice | Thrombin-antithrombin (TAT) complexes | - | Significantly Reduced | [4] |

| Sickle Cell Mice | Interleukin-6 (IL-6) | - | Significantly Reduced | [4] |

| Sickle Cell Mice | Soluble VCAM (sVCAM) | - | Significantly Reduced | [4] |

| Sickle Cell Mice | High mobility group box 1 (HMGB1) | - | Significantly Reduced | [4] |

| Murine Hemostasis | Bleeding Time / Hemoglobin Loss | 5 mg/kg (IV) | No significant effect | [5] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. The following sections provide protocols for key assays.

PAR1-Mediated Intracellular Calcium Flux Assay

This assay measures the ability of this compound to inhibit Gαq-mediated signaling in endothelial cells.

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in gelatin-coated 96-well plates until confluent.

-

Dye Loading: Wash cells with a buffered salt solution. Load the cells with a calcium-sensitive fluorescent dye (e.g., 2 µM Fura-2 AM with 0.01% Pluronic F-127) for 60 minutes at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye. Incubate the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 30 minutes at room temperature.

-

Stimulation & Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading. Inject a PAR1 agonist (e.g., 5 µM SFLLRN) into each well and immediately begin kinetic measurement of fluorescence changes.

-

Analysis: The change in fluorescence intensity or ratio corresponds to the intracellular calcium concentration. Calculate the dose-dependent inhibition by this compound relative to the vehicle control.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Injury measurements improve interpretation of thrombus formation data in the cremaster arteriole laser-induced injury model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Injury measurements improve interpretation of thrombus formation data in the cremaster arteriole laser-induced injury model of thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Laser-Induced Noninvasive Vascular Injury Models in Mice Generate Platelet- and Coagulation-Dependent Thrombi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Tissue factor expression in human umbilical vien endothelial cells stimulated by TNF-alpha and its molecular mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

The Role of Parmodulin 2 in the Selective Inhibition of Gαq Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Parmodulin 2 (also known as ML161), a novel small molecule allosteric inhibitor of Protease-Activated Receptor 1 (PAR1). It specifically details the mechanism by which this compound achieves selective inhibition of the Gαq signaling pathway. This document consolidates key quantitative data, provides detailed experimental protocols for studying its activity, and presents visual representations of the relevant signaling pathways and experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers in pharmacology, cell biology, and drug development interested in the therapeutic potential of biased G protein-coupled receptor (GPCR) modulators.

Introduction to this compound and Gαq Signaling

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial for transducing extracellular signals into intracellular responses. Upon activation by an agonist, GPCRs undergo a conformational change that allows them to act as guanine nucleotide exchange factors (GEFs) for heterotrimeric G proteins. The Gα subunit of the G protein exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer and the subsequent activation of downstream effector proteins.

The Gαq family of G proteins primarily signals through the activation of phospholipase Cβ (PLCβ). Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a cascade of cellular responses including platelet aggregation, smooth muscle contraction, and pro-inflammatory signaling.

Protease-Activated Receptor 1 (PAR1) is a unique GPCR that is activated by the proteolytic cleavage of its N-terminus by proteases such as thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor. PAR1 is known to couple to multiple G protein families, including Gαq and Gα12/13, leading to distinct downstream signaling events. For instance, in platelets, PAR1-mediated Gαq activation leads to aggregation, while Gα12/13 activation is responsible for shape change.

This compound (ML161) is a small molecule that acts as a biased allosteric modulator of PAR1.[1] It binds to a site on the intracellular face of the receptor, distinct from the orthosteric ligand binding pocket.[2] This allosteric interaction selectively inhibits PAR1's coupling to Gαq, thereby blocking Gαq-mediated downstream signaling, while having minimal effect on Gα12/13-mediated pathways.[2] This biased inhibition presents a promising therapeutic strategy for selectively targeting pathological Gαq-driven processes, such as thrombosis and inflammation, while potentially avoiding the side effects associated with non-selective PAR1 antagonism.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various cellular assays. The following tables summarize the key data regarding its efficacy in inhibiting Gαq-mediated signaling events.

| Parameter | Value | Assay | Cell Type | Reference |

| IC50 | 0.26 µM | Inhibition of PAR1-mediated P-selectin expression | Human Platelets | [3][4][5] |

Table 1: Inhibitory Potency of this compound

| Concentration | Effect | Cell Type | Reference |

| 3 µM | Inhibition of Gαq-mediated signaling | Platelets | [2] |

| 10 µM | Inhibition of proinflammatory signaling | Human Umbilical Vein Endothelial Cells (HUVECs) | [3] |

Table 2: Effective Concentrations of this compound in Cellular Assays

Signaling Pathways

The following diagrams illustrate the canonical Gαq signaling pathway and the mechanism of its inhibition by this compound.

Caption: Canonical Gαq signaling pathway initiated by PAR1 activation.

Caption: Mechanism of Gαq signaling inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory role of this compound on Gαq signaling.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following GPCR activation, a direct downstream consequence of Gαq-PLCβ signaling.

Objective: To determine the inhibitory effect of this compound on PAR1-mediated intracellular calcium release.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line endogenously or recombinantly expressing PAR1.

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

96-well black, clear-bottom microplates.

-

Fura-2 AM or Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

PAR1 agonist (e.g., Thrombin or SFLLRN peptide).

-

This compound (ML161).

-

Fluorescence plate reader with dual excitation/emission capabilities (for Fura-2) or single excitation/emission (for Fluo-4).

Procedure:

-

Cell Culture: Seed HUVECs in 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Aspirate the culture medium from the cells and wash once with HBSS.

-

Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

-

-

Compound Incubation:

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Add 100 µL of HBSS containing various concentrations of this compound to the appropriate wells. Include vehicle control wells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Measurement of Calcium Flux:

-

Place the plate in the fluorescence plate reader.

-

Set the reader to record fluorescence intensity over time (kinetic read). For Fura-2, alternate excitation between 340 nm and 380 nm while measuring emission at 510 nm. For Fluo-4, excite at 488 nm and measure emission at 525 nm.

-

Establish a baseline fluorescence reading for approximately 20 seconds.

-

Using the plate reader's injector, add the PAR1 agonist (e.g., SFLLRN to a final concentration of 10 µM) to stimulate the cells.

-

Continue recording the fluorescence for at least 2 minutes.

-

-

Data Analysis:

-

For Fura-2, calculate the ratio of the fluorescence intensity at 340 nm to 380 nm.

-

For Fluo-4, use the raw fluorescence intensity values.

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the vehicle control.

-

Plot the normalized response against the concentration of this compound to determine the IC50 value.

-

Caption: Experimental workflow for the intracellular calcium mobilization assay.

Platelet Aggregation Assay

This assay directly measures a key physiological response mediated by PAR1-Gαq signaling in platelets.

Objective: To assess the ability of this compound to inhibit PAR1-induced platelet aggregation.

Materials:

-

Freshly drawn human blood from healthy, consenting donors.

-

Anticoagulant (e.g., acid-citrate-dextrose).

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

PAR1 agonist (e.g., SFLLRN peptide).

-

This compound (ML161).

-

Saline solution.

-

Light transmission aggregometer.

Procedure:

-

Platelet Preparation:

-

Collect human blood into tubes containing anticoagulant.

-

Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

-

Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

-

-

Inhibitor Incubation:

-

Pipette PRP into aggregometer cuvettes with a stir bar.

-

Add this compound at various concentrations (or vehicle control) to the PRP and incubate for 15-30 minutes at 37°C.

-

-

Aggregation Measurement:

-

Place the cuvettes in the aggregometer and set the baseline light transmission to 0% with PRP and 100% with PPP.

-

Add the PAR1 agonist (e.g., SFLLRN) to initiate aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

The extent of aggregation is measured as the maximum percentage change in light transmission.

-

Plot the percentage of inhibition of aggregation against the concentration of this compound to determine its inhibitory effect.

-

Caption: Experimental workflow for the platelet aggregation assay.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation

This assay provides a direct measure of G protein activation by monitoring the interaction between Gα and Gβγ subunits.

Objective: To demonstrate the selective inhibition of PAR1-mediated Gαq activation by this compound.

Materials:

-

HEK293 cells or a similar cell line.

-

Expression vectors for PAR1, Gαq tagged with a BRET donor (e.g., Renilla luciferase, Rluc), and Gγ2 tagged with a BRET acceptor (e.g., Venus).

-

Expression vectors for other Gα subunits (e.g., Gαi, Gαs, Gα12/13) tagged with Rluc for selectivity studies.

-

Transfection reagent.

-

Cell culture medium and 96-well white microplates.

-

BRET substrate (e.g., Coelenterazine h).

-

PAR1 agonist (e.g., Thrombin or SFLLRN).

-

This compound (ML161).

-

BRET-compatible plate reader.

Procedure:

-

Transfection: Co-transfect HEK293 cells with plasmids encoding PAR1, Rluc-Gαq, and Venus-Gγ2. For selectivity studies, transfect separate sets of cells with plasmids for other Rluc-Gα subunits. Plate the transfected cells in 96-well white microplates.

-

Compound Incubation: 24-48 hours post-transfection, replace the medium with HBSS. Add various concentrations of this compound or vehicle to the wells and incubate for 15-30 minutes.

-

BRET Measurement:

-

Add the BRET substrate (Coelenterazine h) to each well.

-

Immediately measure the baseline BRET signal using a plate reader that can simultaneously detect the emission from the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).

-

Add the PAR1 agonist to stimulate the cells.

-

Measure the change in the BRET signal over time. G protein activation leads to a conformational change and a decrease in the BRET signal between Gα and Gβγ.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Normalize the change in BRET ratio upon agonist stimulation to the vehicle control.

-

Plot the normalized BRET response against the concentration of this compound to determine its inhibitory effect on Gαq activation.

-

Compare the results with cells expressing other Gα subunits to demonstrate selectivity.

-

Caption: Experimental workflow for the BRET assay for G protein activation.

Conclusion

This compound represents a significant advancement in the field of GPCR pharmacology, demonstrating the feasibility of developing biased allosteric modulators with high pathway selectivity. Its ability to specifically inhibit Gαq signaling downstream of PAR1, without affecting Gα12/13-mediated events, offers a refined approach to treating diseases driven by excessive Gαq activation, such as thrombosis and inflammation. The experimental protocols and data presented in this guide provide a comprehensive framework for the continued investigation of this compound and the development of next-generation biased GPCR therapeutics. The unique mechanism of action of parmodulins underscores the potential for designing drugs that fine-tune cellular signaling with greater precision, promising improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. AID 652274 - Determination of platelet aggregation reversibility Measured in Cell-Based System Using Aggregometer- 2137-08_Inhibitor_SinglePoint_DryPowder_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 5. Gαq signalling: the new and the old - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Biased Signaling: A Technical Guide to the Discovery of Parmodulins as Allosteric Modulators of PAR1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protease-activated receptor 1 (PAR1), a G protein-coupled receptor (GPCR), is a critical mediator of thrombosis and inflammation. For years, the therapeutic targeting of PAR1 has been dominated by orthosteric inhibitors, which block the receptor's active site. However, these inhibitors have been associated with significant bleeding risks, limiting their clinical utility.[1][2] This has spurred the search for novel modulators that can selectively temper the pathological signaling of PAR1 while preserving its physiological, protective functions. This whitepaper provides an in-depth technical exploration of the discovery and characterization of parmodulins, a novel class of small-molecule allosteric modulators of PAR1. By binding to the intracellular face of the receptor, parmodulins induce a biased signaling response, selectively inhibiting Gαq-mediated pathways responsible for platelet activation and inflammation, while leaving Gα12/13- and β-arrestin-mediated cytoprotective effects intact.[1][3] This document details the quantitative data supporting their discovery, the experimental protocols used to elucidate their mechanism of action, and visualizes the complex signaling and experimental workflows.

Introduction: The Need for Biased PAR1 Modulation

PAR1 is a unique GPCR activated by proteolytic cleavage of its N-terminus by proteases such as thrombin and activated protein C (aPC).[4] This cleavage unmasks a tethered ligand that binds to the receptor, initiating downstream signaling.[4] Crucially, the signaling output of PAR1 is not monolithic; it exhibits "biased signaling," where different agonists can stabilize distinct receptor conformations, leading to the activation of specific downstream pathways.[5]

Thrombin, a key protease in the coagulation cascade, robustly activates PAR1, leading to the coupling of Gαq, Gα12/13, and β-arrestin.[2] This cascade results in platelet aggregation, inflammation, and endothelial barrier disruption.[3][6] In contrast, aPC, a serine protease with anticoagulant and anti-inflammatory properties, also cleaves PAR1 but preferentially activates Gα12/13 and β-arrestin pathways, leading to cytoprotective and anti-inflammatory responses.[2][5]

Orthosteric inhibitors of PAR1, such as vorapaxar and atopaxar, block the ligand-binding pocket, indiscriminately inhibiting all downstream signaling.[2] This global inhibition is thought to contribute to the increased risk of bleeding observed in clinical trials.[1][7] This clinical challenge highlighted the urgent need for a new therapeutic strategy: the development of biased allosteric modulators that could selectively inhibit the pro-thrombotic and pro-inflammatory signals of PAR1 while sparing its cytoprotective pathways.

The Discovery of Parmodulins: A High-Throughput Screening Approach

The initial discovery of parmodulins stemmed from a high-throughput screening campaign designed to identify small-molecule inhibitors of PAR1-mediated platelet activation.[1] The screening assay measured the release of dense granules from platelets upon stimulation with the PAR1-activating peptide SFLLRN.[1] Out of 302,457 compounds, 28 were selected for further characterization, ultimately leading to the identification of several structurally distinct classes of compounds, including the 1,3-diaminobenzene-based compound ML161 (parmodulin-2).[1]

Logical Workflow for Parmodulin Discovery

Caption: High-level workflow for the discovery of parmodulins.

Quantitative Characterization of Parmodulins

The following tables summarize the key quantitative data that established the potency and unique pharmacological profile of parmodulins, particularly in comparison to orthosteric inhibitors.

Table 1: In Vitro Potency of PAR1 Modulators

| Compound | Assay | Target/Stimulus | Cell Type | IC50 (µM) | Reference(s) |

| Parmodulin-2 (ML161) | P-selectin Expression | SFLLRN | Platelets | 0.26 | [7][8] |

| Calcium Mobilization | TFLLRN-NH2 | Endothelial Cells | ~1 | [9] | |

| Platelet Aggregation | SFLLRN | Platelets | ~3 | [3] | |

| Vorapaxar | Platelet Aggregation | Thrombin–TL peptide | Platelets | 0.02 ± 0.01 | [10] |

| Calcium Mobilization | TFLLRN-NH2 | Endothelial Cells | 0.032 | [4] | |

| Atopaxar | Calcium Mobilization | TFLLRN-NH2 | Endothelial Cells | 0.033 | [4] |

Table 2: Radioligand Binding Parameters

| Radioligand | Compound | Effect on Binding | Bmax (pmol/mg) | Kd (nM) | Reference(s) |

| [3H]haTRAP | Parmodulin-1 | No significant effect | 7.73 ± 0.47 | 6.87 ± 0.9 | [3] |

| [3H]haTRAP | Parmodulin-2 | No significant effect | 7.73 ± 0.47 | 6.87 ± 0.9 | [3] |

| [3H]haTRAP | SCH79797 (Orthosteric) | Blocked binding | N/A | N/A | [3] |

Elucidating the Allosteric Mechanism of Action

A series of key experiments were performed to unravel the unique allosteric and biased mechanism of action of parmodulins.

Intracellular Calcium Mobilization Assay

This assay is fundamental for characterizing the inhibition of Gαq-mediated signaling.

Protocol:

-

Cell Culture: Adherent endothelial cells (e.g., EA.hy926 or HUVECs) are seeded in 96-well plates and grown to confluence.[4][11]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution, typically for 1 hour at 37°C.[12]

-

Compound Incubation: The dye solution is removed, and cells are washed. Parmodulins or control compounds at various concentrations are then added and incubated for a specified period (e.g., 30 minutes).[9]

-

Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. A PAR1 agonist (e.g., TFLLRN-NH2) is injected into the wells, and the change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured over time.[4][11]

-

Data Analysis: The peak fluorescence response is used to generate concentration-response curves and calculate IC50 values.[4]

Experimental Workflow: Calcium Mobilization Assay

Caption: Workflow for the intracellular calcium mobilization assay.

Radioligand Binding Assay

This assay was crucial to demonstrate that parmodulins do not bind to the orthosteric ligand-binding site of PAR1.

Protocol:

-

Membrane Preparation: Platelet membranes expressing PAR1 are prepared by homogenization and centrifugation.[13]

-

Incubation: The membranes are incubated with a radiolabeled PAR1 orthosteric ligand (e.g., [3H]haTRAP) and either a parmodulin, an orthosteric competitor (e.g., SCH79797), or vehicle.[3][13]

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[13][14]

-

Quantification: The radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.[13]

-

Data Analysis: The effect of the test compounds on the binding of the radioligand is determined.[14]

RhoA Activation Assay

This assay is used to assess the Gα12/13-mediated signaling pathway, which is largely unaffected by parmodulins.

Protocol:

-

Platelet Preparation and Lysis: Washed platelets are incubated with parmodulins or control compounds and then stimulated with a PAR1 agonist. The platelets are then lysed in a buffer containing protease inhibitors.[15][16]

-

Pull-down of Active RhoA: The cell lysates are incubated with beads coupled to a Rho-binding domain (RBD) of a Rho effector protein (e.g., rhotekin). Only the active, GTP-bound form of RhoA will bind to these beads.[15][16]

-

Washing: The beads are washed to remove non-specifically bound proteins.[15]

-

Elution and Western Blotting: The bound proteins are eluted from the beads and subjected to SDS-PAGE, followed by Western blotting using an anti-RhoA antibody to detect the amount of activated RhoA.[15][16]

Experimental Workflow: RhoA Activation Assay

References

- 1. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting biased signaling by PAR1: function and molecular mechanism of parmodulins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Parmodulins inhibit thrombus formation without inducing endothelial injury caused by vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Parmodulin NRD-21 is an Allosteric Inhibitor of PAR1 Gq Signaling with Improved Anti-Inflammatory Activity and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. cellbiolabs.com [cellbiolabs.com]

Understanding the Biased Signaling of Parmodulin 2 in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biased signaling of Parmodulin 2, a novel allosteric inhibitor of Protease-Activated Receptor 1 (PAR1), within endothelial cells. By targeting the cytosolic face of PAR1, this compound selectively modulates downstream signaling pathways, offering a unique therapeutic potential compared to traditional orthosteric PAR1 antagonists. This document outlines the quantitative effects of this compound, details the experimental protocols for its study, and visualizes the key signaling pathways and workflows.

Introduction to this compound and Biased Signaling

Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) that plays a critical role in thrombosis and inflammation. Its activation by proteases like thrombin triggers a cascade of intracellular events. However, PAR1 signaling is not a monolithic process. The concept of "biased signaling" or "functional selectivity" posits that different ligands or allosteric modulators can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways.

This compound (also known as ML161) exemplifies this principle. Unlike orthosteric PAR1 antagonists such as vorapaxar, which block all signaling downstream of the receptor, this compound acts as a biased allosteric inhibitor. It selectively inhibits Gαq-mediated signaling, which is associated with pro-inflammatory and pro-thrombotic responses, while preserving cytoprotective pathways, including those activated by Activated Protein C (APC).[1][2] This unique mechanism of action makes this compound a compelling candidate for therapeutic interventions where targeted modulation of endothelial function is desired.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data comparing the effects of this compound and the orthosteric PAR1 antagonist, vorapaxar, on endothelial cell function.

| Parameter | This compound | Vorapaxar | Reference |

| Mechanism of Action | Allosteric Inhibitor | Orthosteric Antagonist | [3] |

| Binding Site | Cytosolic face of PAR1 | Extracellular ligand-binding pocket | [1] |

| IC50 for PAR1 Inhibition | 0.26 µM (inhibition of P-selectin expression) | 47 nM (thrombin-induced platelet aggregation) | [3] |

| IC50 for Inhibition of Thrombin-Induced Endothelial Barrier Disruption | 2 ± 1 x 10⁻⁶ M | 2 ± 1 x 10⁻⁸ M | [4] |

Table 1: Comparative Inhibitory Characteristics of this compound and Vorapaxar. This table highlights the fundamental differences in the mechanism and potency of this compound and vorapaxar in inhibiting PAR1 signaling.

| Experimental Endpoint | This compound Effect | Vorapaxar Effect | Reference |

| Gαq-mediated Intracellular Ca²⁺ Flux | Inhibits | Inhibits | [1] |

| Gα12/13-mediated RhoA Activation | No significant inhibition | Inhibits | [1] |

| TNF-α-induced Platelet Accumulation on Endothelium | Inhibits | Not explicitly stated, but expected to inhibit due to broad PAR1 antagonism | [1] |

| TNF-α-induced NF-κB Activation | Inhibits | Blocks all downstream signaling, including cytoprotective pathways | [5] |

| APC-mediated Cytoprotection (Anti-apoptosis) | Spares/Preserves | Blocks | [1] |

| Induction of Endothelial Cell Apoptosis (prolonged exposure) | No significant increase | Induces apoptosis in a dose-dependent manner | [2] |

Table 2: Differential Effects of this compound and Vorapaxar on Endothelial Cell Signaling and Function. This table illustrates the biased nature of this compound, showcasing its ability to selectively inhibit pro-inflammatory pathways while preserving cytoprotective responses.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Caption: PAR1 Signaling Pathways in Endothelial Cells.

Caption: Experimental Workflow for ECIS Assay.

Caption: Experimental Workflow for Apoptosis Assay.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biased signaling of this compound in endothelial cells.

Cell Culture

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for these studies.

-

Culture Medium: Endothelial Growth Medium-2 (EGM-2) supplemented with the provided kit components.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are typically seeded onto appropriate culture vessels (e.g., 96-well plates, ECIS arrays) and grown to confluence.

Intracellular Calcium Mobilization Assay

This assay measures the activation of the Gαq pathway by monitoring changes in intracellular calcium concentration.

-

Reagents:

-

Fluo-4 AM or Fura-2 AM (calcium indicators)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

This compound, Vorapaxar, and PAR1 agonist (e.g., SFLLRN)

-

-

Procedure:

-

Seed HUVECs in a 96-well black, clear-bottom plate and grow to confluence.

-

Wash the cells with HBS.

-

Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in HBS containing Pluronic F-127 for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound, vorapaxar, or vehicle control for 30 minutes.

-

Measure baseline fluorescence using a fluorescence plate reader.

-

Inject the PAR1 agonist (e.g., SFLLRN) and immediately begin recording fluorescence intensity over time.

-

Data is typically expressed as the change in fluorescence (ΔF) from baseline or as a ratio of the peak fluorescence to baseline (F/F₀).

-

Endothelial Barrier Function Assay (Electric Cell-substrate Impedance Sensing - ECIS)

ECIS is a real-time, label-free method to assess the integrity of the endothelial cell monolayer.

-

Equipment and Reagents:

-

ECIS Zθ instrument and 8W10E+ arrays

-

HUVECs and culture medium

-

This compound, Vorapaxar, and Thrombin

-

-

Procedure:

-

Coat the gold electrodes of the ECIS array with a suitable matrix (e.g., fibronectin).

-

Seed HUVECs onto the arrays and grow to a stable, confluent monolayer. This is monitored by observing a plateau in the resistance readings.

-

Pre-incubate the confluent monolayer with different concentrations of this compound, vorapaxar, or vehicle for 1 hour.

-

Add thrombin to the wells to induce barrier disruption.

-

Continuously monitor the transendothelial electrical resistance (TEER) at a frequency of 4000 Hz.

-

A decrease in TEER indicates a loss of barrier function. The IC50 for inhibition of barrier disruption can be calculated from the concentration-response curves.

-

Apoptosis Assay (YEO-PRO-1 and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, apoptotic, and necrotic cells.

-

Reagents:

-

YEO-PRO-1 iodide

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

This compound, Vorapaxar, and TNF-α (as an apoptosis inducer)

-

-

Procedure:

-

Culture HUVECs in 6-well plates.

-

Treat the cells with this compound, vorapaxar, or vehicle for an extended period (e.g., 24-48 hours). In some experiments, apoptosis is induced with TNF-α.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add YEO-PRO-1 and PI to the cell suspension and incubate for 15-20 minutes on ice, protected from light.

-

Analyze the stained cells by flow cytometry. Live cells exclude both dyes, apoptotic cells are permeable to YEO-PRO-1 but not PI, and necrotic cells are permeable to both.

-

Quantitative Phosphoproteomics (SILAC-based)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allows for the quantitative comparison of protein phosphorylation states between different experimental conditions.

-

Reagents and Equipment:

-

SILAC-compatible cell culture medium and heavy/light isotopes of arginine and lysine.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Trypsin for protein digestion.

-

Titanium dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) for phosphopeptide enrichment.

-

High-resolution mass spectrometer (e.g., Orbitrap).

-

-

Procedure:

-

Culture HUVECs for several passages in either "light" (normal) or "heavy" (isotope-labeled) SILAC medium to achieve complete labeling.

-

Starve the cells and then treat with either vehicle, this compound, or vorapaxar, followed by stimulation with a PAR1 agonist.

-

Lyse the cells and combine equal amounts of protein from the "light" and "heavy" labeled samples.

-

Digest the protein mixture into peptides using trypsin.

-

Enrich for phosphopeptides using TiO₂ or IMAC.

-

Analyze the enriched phosphopeptides by LC-MS/MS.

-

Quantify the relative abundance of phosphopeptides between the different conditions based on the intensity of the "light" and "heavy" peptide pairs.

-

Conclusion

This compound represents a significant advancement in the development of PAR1-targeted therapies. Its ability to induce biased signaling in endothelial cells, selectively inhibiting pro-inflammatory and pro-thrombotic Gαq-mediated pathways while preserving cytoprotective mechanisms, offers a promising strategy to uncouple the therapeutic benefits of PAR1 modulation from the adverse effects associated with complete receptor blockade. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound and other biased allosteric modulators of GPCRs.

References

- 1. Parmodulins inhibit thrombus formation without inducing endothelial injury caused by vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of PAR2 in regulating TNF-α and NAD(P)H oxidase in coronary arterioles in type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. SILAC-Based Proteomics of Human Primary Endothelial Cell Morphogenesis Unveils Tumor Angiogenic Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

Initial Characterization of ML161 (Parmodulin 2) as a Protease-Activated Receptor 1 (PAR1) Inhibitor

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the initial characterization of ML161, also known as Parmodulin 2, a novel allosteric inhibitor of Protease-Activated Receptor 1 (PAR1). ML161 represents a class of molecules known as "parmodulins" that selectively modulate PAR1 signaling, offering a unique mechanism for therapeutic intervention in thrombosis and inflammation. This guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual diagrams of relevant pathways and workflows.

Introduction and Mechanism of Action

Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) that plays a critical role in thrombosis and inflammation.[1][2] It is activated through proteolytic cleavage of its N-terminus by proteases like thrombin, which exposes a tethered ligand that binds to the receptor and initiates downstream signaling.[2][3][4] This activation triggers multiple G protein pathways, including Gαq and Gα12/13, leading to cellular responses such as platelet aggregation and endothelial activation.[2][4]

ML161 is a potent, small-molecule, allosteric inhibitor of PAR1.[5][6] Unlike orthosteric inhibitors such as vorapaxar which bind to the extracellular ligand-binding pocket, ML161 acts at the cytosolic face of the receptor.[4] This unique binding site allows ML161 to function as a biased antagonist. It selectively inhibits PAR1 signaling through the Gαq pathway, which is responsible for downstream responses like cytosolic Ca2+ influx, while having a lesser effect on signaling through the Gα12/13 pathway, which mediates processes like platelet shape change.[3][4][7] This selective inhibition of specific signaling cascades while sparing others is a hallmark of parmodulins and may offer a more nuanced therapeutic approach with an improved safety profile.[3][6]

Data Presentation: Pharmacological Properties of ML161

The inhibitory activity of ML161 has been quantified in various functional assays. The following tables summarize the key data from its initial characterization.

| Parameter | Value | Assay Type | Cell/System Type | Notes | Source |

| IC₅₀ | 0.26 µM | Not Specified | Not Specified | General inhibitory concentration. | [5] |

| IC₅₀ | 0.3 µM | Platelet Activation | Platelets | Inhibition of PAR1-mediated platelet activation. | [7] |

| IC₅₀ | 0.85 µM | Calcium Mobilization | EA.hy926 Endothelial Cells | Inhibition of TFLLRN-NH₂ (PAR1 agonist)-mediated Ca²⁺ mobilization. | [8] |

| Assay | Agonist | ML161 Concentration | Effect | Source |

| Platelet Aggregation | SFLLRN-NH₂ (1.5 µM) | 10 µM | Inhibition of aggregation | [9] |

| Platelet Activation | Thrombin | Dose-dependent | Inhibition of P-selectin expression | [5] |

| Platelet Aggregation | SFLLRN, Thrombin | Not specified | Selective inhibition | [5] |

| Platelet Aggregation | AYPGKF, Thromboxane, ADP | Not specified | No effect | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon initial characterization studies. The following are protocols for two key assays used to evaluate ML161's function.

Intracellular Calcium (Ca²⁺) Mobilization Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium that occurs upon PAR1 activation via the Gαq pathway.

A. Materials and Reagents

-

Cell Line: EA.hy926 endothelial cells or HEK293 cells overexpressing PAR1.[7][8]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.[10]

-

Test Compound: ML161 dissolved in DMSO.

-

Equipment: Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).[10][11]

B. Protocol

-

Cell Plating: Seed EA.hy926 cells into 96-well black-walled, clear-bottom plates and culture overnight to form a monolayer.[13]

-

Dye Loading: Remove the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer). Incubate for 45-60 minutes at 37°C.[10][12]

-

Compound Incubation: Remove the dye solution. Add assay buffer containing various concentrations of ML161 (or vehicle control) to the wells. Incubate for a predetermined period (e.g., 15 minutes) at room temperature.[13]

-

Signal Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading for approximately 20 seconds.

-

Agonist Injection & Reading: Use the injector to add the PAR1 agonist (e.g., TFLLRN-NH₂ at a final EC₈₀ concentration) to the wells.[13] Immediately continue to monitor the change in fluorescence intensity for 60-120 seconds.[10]

-

Data Analysis: The change in fluorescence corresponds to the intracellular calcium concentration. Calculate the percentage of inhibition for each ML161 concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Platelet Aggregation Assay

This assay assesses the functional consequence of PAR1 inhibition on platelet function using light transmission aggregometry.

A. Materials and Reagents

-

Blood Source: Freshly drawn human venous blood collected into 3.2% sodium citrate tubes.[14]

-

Platelet-Rich Plasma (PRP): Prepared by centrifuging whole blood at a low speed (e.g., 200 x g for 10 minutes) with no brake.[15]

-

Platelet-Poor Plasma (PPP): Prepared by centrifuging the remaining blood at a high speed to pellet platelets. Used as a blank (100% transmission).[15]

-

PAR1 Agonist: Thrombin or a PAR1-activating peptide like SFLLRN-NH₂ or TRAP.[5][14]

-

Test Compound: ML161 dissolved in DMSO.

-

Equipment: Light Transmission Aggregometer.[16]

B. Protocol

-

PRP Preparation: Collect PRP from the supernatant of the low-speed centrifugation. Let the PRP rest at room temperature for at least 30 minutes before use.[15]

-

Instrument Setup: Calibrate the aggregometer by setting the baseline (0% aggregation) with PRP and the 100% aggregation mark with PPP.[15]

-

Assay Procedure:

-